Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate
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Overview
Description
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate is a chemical compound with a complex structure that includes a quinoline ring.
Preparation Methods
The synthesis of Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate typically involves the reaction of 2-methylquinoline with appropriate reagents to form the desired ester. One common method includes the use of a base-catalyzed reaction where 2-methylquinoline is reacted with methyl acrylate under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antitumor agents.
Medicine: Quinoline derivatives, including this compound, are being explored for their therapeutic properties, such as antimalarial, antibacterial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The quinoline ring structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Another antimalarial agent with a similar quinoline structure.
Camptothecin: A quinoline derivative used in cancer treatment.
Mepacrine: Used for its antiprotozoal and anti-inflammatory properties.
These compounds share the quinoline ring structure but differ in their functional groups and specific applications, highlighting the unique properties and potential of this compound .
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-(2-methylquinolin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-9H,1-2H3 |
InChI Key |
IQIBUHDJIKEJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
Origin of Product |
United States |
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